3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Catalog No.
S12601164
CAS No.
M.F
C22H25NO5
M. Wt
383.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-di...

Product Name

3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

IUPAC Name

bis(prop-2-enyl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C22H25NO5/c1-6-11-27-21(24)18-14(3)23-15(4)19(22(25)28-12-7-2)20(18)16-9-8-10-17(13-16)26-5/h6-10,13,20,23H,1-2,11-12H2,3-5H3

InChI Key

PVQIZTRTMMVOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC(=CC=C2)OC)C(=O)OCC=C

3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of dihydropyridines. Its structure consists of a dihydropyridine core substituted with two prop-2-en-1-yl groups and a methoxyphenyl group, along with two carboxylate ester functionalities. The compound's molecular formula is C22H28N2O4, and it has a molecular weight of approximately 384.47 g/mol. The presence of multiple functional groups contributes to its diverse chemical reactivity and potential biological activity.

The chemical reactivity of 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to its electrophilic and nucleophilic sites. Key reactions include:

  • Nucleophilic Substitution: The methoxy group can participate in nucleophilic substitution reactions under certain conditions.
  • Electrophilic Addition: The double bonds in the prop-2-en-1-yl groups can undergo electrophilic addition reactions with various electrophiles.
  • Ester Hydrolysis: The dicarboxylate esters may hydrolyze in the presence of water or acidic conditions to yield the corresponding dicarboxylic acid.

Research indicates that compounds similar to 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibit various biological activities. These may include:

  • Antioxidant Properties: Dihydropyridine derivatives are known for their ability to scavenge free radicals.
  • Antimicrobial Activity: Some studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cardioprotective Effects: Compounds in this class may have beneficial effects on cardiovascular health by modulating calcium channels.

The synthesis of 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through several methods:

  • Condensation Reactions: This involves the condensation of appropriate aldehydes with diethyl malonate in the presence of a base to form the dihydropyridine core.
  • Alkylation Reactions: Subsequent alkylation with prop-2-en-1-yllithium or similar reagents introduces the propylene substituents.
  • Esterification: Finally, esterification reactions can be performed to introduce the carboxylic acid moieties.

The applications of 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate are varied and include:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological properties.
  • Agricultural Chemicals: Possible applications as agrochemicals or pesticides due to its antimicrobial properties.

Interaction studies involving 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate focus on its binding affinity with biological targets. Research indicates:

  • Protein Binding: Studies suggest that this compound may interact with specific proteins involved in metabolic pathways.
  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes related to oxidative stress and inflammation.

Several compounds share structural similarities with 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Notable examples include:

Compound NameStructural FeaturesUnique Properties
Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateSimilar dihydropyridine structureHigher solubility in organic solvents
3,5-Bis(ethoxycarbonyl)-2,6-dimethylpyridineDifferent substituents on nitrogenEnhanced stability under acidic conditions
4-(4-methoxyphenyl)-2,6-dimethylpyridineLacks dicarboxylic acid functionalityPotentially lower toxicity

This comparison highlights the unique aspects of 3,5-Bis(prop-2-en-1-yl) 4-(3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate regarding its functional groups and potential applications in medicinal chemistry and agriculture.

XLogP3

3.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

383.17327290 g/mol

Monoisotopic Mass

383.17327290 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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